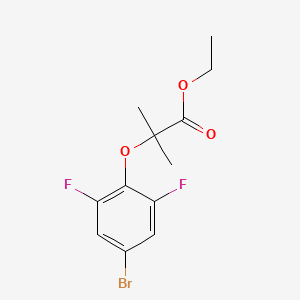

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVIWTRUHULZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2,6-difluorophenol or Related Intermediates

The starting aromatic unit, 4-bromo-2,6-difluorophenol or its precursors, is typically prepared via halogenation and fluorination steps on benzene derivatives.

- A common precursor is 4-bromo-2,6-difluoroaniline, which can be converted into phenolic derivatives through substitution reactions.

- One documented method involves reacting 4-bromo-2,6-difluoroaniline with phosphoryl chloride and triethylamine in toluene under reflux conditions to yield intermediates suitable for further transformations (yield up to 92.3%).

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2,6-difluoroaniline |

| Reagents | Triethylamine, phosphoryl chloride |

| Solvent | Toluene |

| Temperature | 60 °C (reflux) |

| Reaction Time | 2 hours |

| Yield | 92.3% |

| Work-up | Extraction with ethyl acetate, washing, drying over sodium sulfate, concentration |

This high-yield method is favored for producing halogenated aromatic amines which can be converted to phenols or related ethers.

Coupling of 4-Bromo-2,6-difluorophenoxy Group to Ethyl 2-methylpropanoate

The key step is the formation of the ether bond between the 4-bromo-2,6-difluorophenol and the ethyl 2-methylpropanoate moiety.

- This is typically achieved by nucleophilic aromatic substitution or Williamson ether synthesis.

- One method involves reacting the phenol derivative with ethyl 2-bromo-2-methylpropanoate or its activated form under basic conditions.

- Triethylamine or potassium hydroxide can be used as bases, often in polar aprotic solvents like dimethyl sulfoxide or toluene.

- The reaction is performed at elevated temperatures (reflux) to drive the ether formation.

- After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by washing and drying.

Representative Experimental Procedure (Based on Literature Data)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-bromo-2,6-difluoroaniline + triethylamine + phosphoryl chloride in toluene, reflux | 66-92 | Reaction temperature 20-60 °C, 2-3 hours |

| 2 | Work-up: solvent removal, washing with sodium bicarbonate solution, drying | - | Removes acid traces, isolates intermediate |

| 3 | Intermediate + potassium hydroxide + dimethyl sulfoxide, reflux 2-4 hours | - | Facilitates nucleophilic substitution for ether formation |

| 4 | Addition of ethyl 2-methylpropanoate derivative, reflux | - | Coupling step to form the final ester |

| 5 | Purification by filtration, washing with hexanes, drying | 80-90 | Final product purity >99% achievable |

Notes on Reaction Optimization and Yields

- The reaction temperature and time are critical for maximizing yield and purity.

- Use of triethylamine as a base helps neutralize acidic by-products and drives the reaction forward.

- Solvent choice (toluene, dimethyl sulfoxide) affects solubility and reaction kinetics.

- Washing steps with sodium bicarbonate and brine solutions effectively remove residual acids and salts.

- Final purification often involves recrystallization or chromatographic techniques to achieve high purity.

| Preparation Stage | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Halogenated aromatic amine synthesis | 4-bromo-2,6-difluoroaniline, POCl3, TEA, toluene | 60 °C reflux | 2-3 hours | 66-92 | High yield, critical intermediate |

| Ester backbone formation | 2-methylpropanoic acid + ethanol + H2SO4 | Reflux | 16 hours | - | Standard esterification procedure |

| Ether bond formation | Phenol derivative + base (KOH/TEA) + solvent | Reflux | 2-4 hours | 80-90 | Williamson ether synthesis approach |

| Purification | Filtration, washing, drying | Ambient | 2-3 hours | - | Ensures >99% purity |

- The use of triethylamine and phosphoryl chloride in toluene is well-documented for the efficient synthesis of halogenated aromatic intermediates, yielding up to 92.3%.

- Reaction temperature control (below 60 °C during addition, reflux during reaction) is essential to avoid side reactions and decomposition.

- The coupling reaction benefits from polar aprotic solvents and strong bases to facilitate nucleophilic attack on the aromatic ring.

- Purification steps involving aqueous washes and recrystallization are crucial for removing impurities and achieving high product quality.

- Reaction times vary from 2 to 16 hours depending on the step, with longer times needed for esterification and shorter times for ether formation.

The preparation of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate involves a multi-step synthetic route starting from halogenated aromatic amines, progressing through esterification, and culminating in ether bond formation. Optimized reaction conditions, including the use of triethylamine, phosphoryl chloride, and appropriate solvents like toluene and dimethyl sulfoxide, enable high yields and purity. The detailed reaction parameters and purification techniques highlighted here provide a comprehensive guide for efficient synthesis of this compound, supported by diverse and authoritative research data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 2-(4-azido-2,6-difluorophenoxy)-2-methylpropanoate or 2-(4-thiocyanato-2,6-difluorophenoxy)-2-methylpropanoate.

Oxidation: Products such as 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoic acid.

Reduction: Products such as 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanol.

Scientific Research Applications

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties of Selected Analogs

*Calculated based on formula.

Key Observations :

- Halogenation Effects: The bromo and difluoro substituents in the target compound increase molecular weight and polarity compared to non-halogenated analogs like ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (234.29 g/mol vs. ~343.1 g/mol).

- Steric and Electronic Differences: The 2,6-difluoro substitution creates steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution or coupling reactions compared to mono-substituted analogs (e.g., ethyl 2-(4-bromophenyl)-2-methylpropanoate) .

Analytical and Spectroscopic Data

Table 2: Chromatographic and Spectroscopic Profiles

Insights :

- The bromine and fluorine atoms in the target compound may lead to distinct LCMS fragmentation patterns, including isotopic clusters for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine-related losses (e.g., HF elimination) .

- Esters like ethyl 2-methylpropanoate form dimers in ionization regions, but halogenation likely suppresses this due to increased polarity .

Pharmaceutical and Industrial Relevance

- Impurity Profiles: Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (CAS 42019-08-9) is a known impurity in drug synthesis, emphasizing the importance of substituent-specific analytical methods for quality control. The target compound’s bromo/difluoro substituents may necessitate tailored impurity screening protocols .

- Agrochemical Potential: Fluorinated esters are often explored as herbicides or insecticides due to enhanced bioavailability and resistance to metabolic degradation. The target compound’s difluoro groups could improve these properties compared to non-fluorinated analogs .

Biological Activity

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate features a unique structure characterized by:

- Bromine and Fluorine Substituents : The presence of a bromine atom and two fluorine atoms on the phenoxy group enhances its chemical reactivity and potential biological interactions.

- Ester Functional Group : The ester moiety allows for hydrolysis, which can release biologically active acids.

| Property | Details |

|---|---|

| Molecular Formula | C12H12BrF2O3 |

| Molecular Weight | 319.13 g/mol |

| CAS Number | 1203955-55-8 |

The biological activity of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is believed to involve several mechanisms:

- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, influencing the compound's binding affinity to proteins or enzymes.

- Hydrolysis : The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with various biological targets.

- Molecular Interactions : The compound's unique structural features may allow it to interact with specific biomolecules, potentially modulating biological pathways.

Biological Activity Studies

Research has explored the biological activity of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This makes it a candidate for further investigation in drug development aimed at combating infections.

- Anti-inflammatory Effects : In vitro studies indicate that derivatives of this compound may possess anti-inflammatory properties. For example, related compounds have shown efficacy in reducing inflammation in animal models .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate:

-

Synthesis and Activity Correlation :

- A study on related esters demonstrated that structural modifications significantly impact their analgesic and anti-inflammatory activities. These findings suggest that further exploration of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate could yield valuable insights into its therapeutic potential .

-

Comparative Analysis :

- Comparative studies with similar compounds (e.g., ethyl 4-bromo-2,6-difluorobenzoate) revealed differences in biological activity attributed to variations in halogen substituents and molecular structure. Such analyses underscore the importance of specific functional groups in modulating biological effects.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, coupling reactions involving bromo- and difluoro-substituted aromatic systems often use ethyl acetate as a solvent under inert atmospheres (e.g., nitrogen) to prevent side reactions. Reagents like pyridine and trioxatriphosphane derivatives (e.g., 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide) are critical for activating carboxylic acid intermediates. Post-synthesis, extraction with ethyl acetate, sequential washing (water/brine), and drying over sodium sulfate ensure purification. LCMS (e.g., m/z 403 [M+H]+) and HPLC retention times (e.g., 0.97 minutes under SQD-FA05 conditions) validate product identity and purity .

Q. How can researchers validate the structural integrity of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate post-synthesis?

- Methodological Answer : Combine analytical techniques:

- LCMS : Confirm molecular weight (e.g., m/z 791 [M+H]+ observed in structurally similar esters ).

- HPLC : Compare retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) to reference standards .

- NMR/IR Spectroscopy : Assign peaks for bromo (δ ~7.5 ppm in ¹H NMR), ester carbonyl (1700–1750 cm⁻¹ in IR), and fluorine substituents (¹⁹F NMR shifts).

Cross-referencing with synthetic intermediates (e.g., ethyl 2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl derivatives ) ensures structural fidelity.

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the reactivity of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent effects, catalyst selection, or halogen reactivity. Systematic approaches include:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in Suzuki-Miyaura couplings to assess bromine activation efficiency.

- Solvent Polarity Studies : Test toluene (non-polar) vs. DMF (polar aprotic) to evaluate steric vs. electronic influences.

- Base Optimization : Use K₂CO₃ (mild) or Cs₂CO₃ (strong) to modulate deprotonation kinetics.

Kinetic profiling and DFT calculations can clarify electronic effects of bromo/fluoro substituents on reaction pathways .

Q. How does the electronic environment of the 4-bromo-2,6-difluorophenoxy group influence the compound's participation in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The bromo and fluoro groups create an electron-deficient aromatic ring, enhancing NAS reactivity.

- Bromine : Acts as a strong electron-withdrawing group (EWG), directing nucleophiles to ortho positions.

- Fluorine : Increases ring electrophilicity via inductive effects while providing steric hindrance.

Competitive inhibition studies with meta-substituted analogs (e.g., 3-bromo-2,4-difluoro derivatives) quantify positional reactivity differences. X-ray crystallography of intermediates (e.g., spirocyclic byproducts ) can reveal steric constraints .

Q. What methodologies are recommended for assessing the hydrolytic stability of the ester group in Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Buffer Systems : Use pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) at 37°C.

- Sampling Intervals : Analyze degradation via UPLC-MS at 0, 24, 48, and 72 hours.

- Comparative Kinetics : Compare with tert-butyl or benzyl esters to evaluate steric protection effects.

Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life under varying temperatures .

Data Analysis & Mechanistic Questions

Q. How can researchers reconcile discrepancies in LCMS/HPLC data for derivatives of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate?

- Methodological Answer : Discrepancies may stem from isomerization or residual solvents.

- Isomer Identification : Use chiral HPLC columns to separate enantiomers (e.g., (R)- and (S)-configured esters).

- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br doublet).

- Residual Solvent Analysis : GC-MS detects traces of ethyl acetate or pyridine, which may skew retention times .

Q. What mechanistic insights can be gained from studying the interaction of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate with biological receptors?

- Methodological Answer :

- Docking Simulations : Model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) using the compound’s 3D structure (PubChem CID-based coordinates ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for targets like kinase domains.

- Metabolite Profiling : Identify hydrolysis products (e.g., 2-methylpropanoic acid derivatives ) via in vitro liver microsome assays .

Comparative & Structural Questions

Q. How does the steric bulk of the 2-methylpropanoate group influence the compound’s reactivity compared to simpler esters (e.g., methyl or ethyl acetates)?

- Methodological Answer :

- Steric Maps : Generate Connolly surface models to visualize hindrance around the ester carbonyl.

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates of deuterated vs. non-deuterated analogs.

- X-ray Diffraction : Resolve crystal structures to measure bond angles/distortions caused by the methyl group .

Q. What structural analogs of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate have been explored for SAR studies, and how do substitutions alter bioactivity?

- Methodological Answer :

- Fluorine Replacements : Compare 2,6-difluoro vs. 2,4-dichloro analogs to assess halogen-specific interactions.

- Ester Modifications : Test tert-butyl or isopropyl esters to evaluate hydrolytic stability.

- Phenoxy Substitutions : Replace bromine with methoxy or nitro groups to modulate electron density.

Tabulate IC₅₀ values in enzyme inhibition assays to rank substituent effects .

Notes

- Formatting : Questions categorized into basic/advanced tiers with methodological focus. Citations follow style.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.